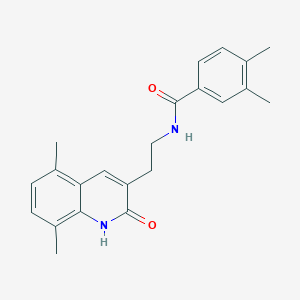

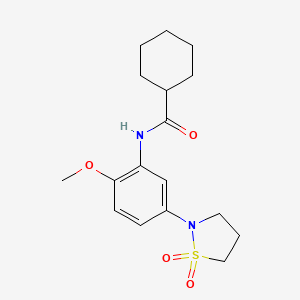

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclohexanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which are structurally related to the compound of interest, has been reported using a method that involves the reaction of cyanohydrins with 1,1′-carbonyldiimidazole and primary amines, followed by acidic hydrolysis of the intermediate 4-imino-oxazolidin-2-ones . Although the specific synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclohexanecarboxamide is not detailed, the methods described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of a related compound, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, has been characterized by single crystal X-ray diffraction study . This compound crystallizes in the triclinic space group Pī, with the cyclohexane ring adopting a chair conformation. The molecular conformation is stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring. This information provides insight into the potential conformational stability of the compound of interest, suggesting that similar intramolecular interactions may be present.

Chemical Reactions Analysis

The research does not provide specific details on the chemical reactions of this compound. However, the microwave-assisted conversion of N-substituted oxazolidin-2,4-diones into α-hydroxyamides indicates that the compound may undergo similar transformations under appropriate conditions, such as the presence of sodium methoxide in methanol. This could be relevant for further functionalization or modification of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest are not directly reported in the provided papers. However, the characterization techniques used for the related compounds, such as elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy , could be applied to determine these properties. The crystal structure analysis also contributes to understanding the solid-state properties, such as lattice parameters and hydrogen bonding patterns, which can influence the compound's solubility, stability, and reactivity.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclohexanecarboxamide, due to its complex structure, serves as a basis for the synthesis of various heterocyclic compounds with potential biological activities. For instance, the synthesis of novel compounds from related structures has demonstrated the ability to yield products with significant anti-inflammatory and analgesic properties. These compounds have been explored for their cyclooxygenase inhibition, showcasing their potential in medicinal chemistry for the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Receptor Targeting for Imaging and Therapy

Compounds structurally similar to this compound have been identified as selective and high-affinity antagonists for specific receptors, such as the 5-HT1A receptor. These findings are crucial in the context of developing diagnostic tools or treatments for neuropsychiatric disorders. For example, a derivative was found to be a promising candidate for improved in vivo quantification of 5-HT1A receptors, indicating its utility in neuroimaging and potentially aiding in the diagnosis of psychiatric conditions (García et al., 2014).

Antimicrobial and Anticancer Applications

The synthesis of related N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives has shown a broad range of biological activities, including antimicrobial properties. Such compounds have been synthesized and characterized, with studies indicating their potential as antimicrobial agents. This highlights the relevance of this compound derivatives in developing new antimicrobials (Özer et al., 2009).

Additionally, functionalized amino acid derivatives structurally related to this compound have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, showing potential in designing new anticancer agents (Kumar et al., 2009).

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.

Mode of Action

This could result in the disruption of the cell cycle, preventing cells from entering the S phase and undergoing DNA replication .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle regulation pathway. By potentially inhibiting CDK2, it could disrupt the normal progression of the cell cycle, leading to a halt in cell proliferation . The downstream effects of this disruption could include cell cycle arrest, apoptosis, or senescence, depending on the cellular context.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its exact mode of action and the context of its use. If it acts as an inhibitor of CDK2, the result could be a disruption of the cell cycle and a potential halt in cell proliferation .

Propiedades

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4S/c1-23-16-9-8-14(19-10-5-11-24(19,21)22)12-15(16)18-17(20)13-6-3-2-4-7-13/h8-9,12-13H,2-7,10-11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTONXNCYFGVNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(6-chloropyridin-2-yl)sulfanyl]propanoate](/img/structure/B3017799.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B3017800.png)

![2-(2-morpholinoethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B3017803.png)

![7-(Diethylamino)-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide](/img/structure/B3017806.png)

![(3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3017807.png)

![2-{benzyl[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B3017809.png)

![Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3017810.png)

![N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzamide](/img/structure/B3017814.png)